molecular formula C8H10FN3 B1450207 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine CAS No. 2060063-58-1

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine

Cat. No. B1450207
CAS RN: 2060063-58-1
M. Wt: 167.18 g/mol
InChI Key: ULKDDRNSVYJOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a chemical compound with the molecular formula C8H10FN3 and a molecular weight of 167.19 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is 1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a powder . Its storage temperature is not specified . The boiling point is also not specified .

Scientific Research Applications

Synthesis and Antibacterial Activity

Pyridazine derivatives have been synthesized and evaluated for their antibacterial activities against various strains. For instance, Asahina et al. (2008) investigated novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives for their in vitro antibacterial activity. The study found that specific compounds exhibited potent antibacterial activity, surpassing that of clinafloxacin against resistant Gram-positive clinical isolates. The introduction of fluorine atoms was noted to reduce acute toxicity and convulsion inductive ability, highlighting the importance of structural modifications in enhancing therapeutic profiles (Asahina, Takei, Kimura, & Fukuda, 2008).

Metal-Coordination and Self-Assembly

Hoogenboom et al. (2006) described the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, which demonstrate the ability to coordinate with metals like copper(I) or silver(I), resulting in the formation of grid-like metal complexes. This property is significant for the development of molecular materials and sensors, showcasing the versatility of pyridazine derivatives in chemistry (Hoogenboom, Moore, & Schubert, 2006).

Anticancer Activity

Research on pyridazine derivatives has also extended into the realm of anticancer activity. For example, Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity. The synthesized compounds showed promising anticancer activity against human cancer cell lines, indicating the potential of pyridazine derivatives in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Inhibition of Metal Corrosion

Additionally, pyridazine derivatives have applications in material science, such as in the inhibition of metal corrosion. Mashuga, Olasunkanmi, and Ebenso (2017) conducted experimental and theoretical investigations into the inhibitory effects of new pyridazine derivatives on the corrosion of mild steel in hydrochloric acid. Their findings suggested that these compounds offer effective corrosion protection, attributed to their ability to form a protective film on the metal surface, demonstrating the utility of pyridazine derivatives in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

properties

IUPAC Name

3-fluoro-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKDDRNSVYJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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